N-(2-methylquinolin-5-yl)propanamide
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Overview
Description
N-(2-methylquinolin-5-yl)propanamide is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing bicyclic compounds that have been extensively studied for their therapeutic potential and other applications .
Preparation Methods
The synthesis of N-(2-methylquinolin-5-yl)propanamide typically involves the reaction of 2-methylquinoline with propanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(2-methylquinolin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like sodium hydride and alkyl halides
Scientific Research Applications
N-(2-methylquinolin-5-yl)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-methylquinolin-5-yl)propanamide involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, these compounds can act as scavengers of free radicals, providing antioxidant effects .
Comparison with Similar Compounds
N-(2-methylquinolin-5-yl)propanamide can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug that also exhibits antiviral and anticancer properties.
Camptothecin: A quinoline alkaloid used in cancer therapy.
Quinine: A well-known antimalarial agent derived from the bark of the cinchona tree.
Properties
IUPAC Name |
N-(2-methylquinolin-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-3-13(16)15-12-6-4-5-11-10(12)8-7-9(2)14-11/h4-8H,3H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCRPXZHFVTSSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC2=C1C=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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